Phenylmethanamine;sulfuric acid
Description
Overview of the Chemical Compound's Significance in Academic Contexts
The significance of benzylammonium sulfate (B86663) in academic research is multifaceted, spanning materials science, organic synthesis, and structural chemistry. Its utility often stems from the distinct properties of its constituent ions: the organic benzylammonium cation and the inorganic sulfate anion.
In materials science, benzylammonium salts are investigated for their potential in creating novel functional materials. For instance, salts like the sulfate and hydrophosphate of (S)-1-phenylethylammonium, a related compound, have been studied as components for new dielectric and nonlinear optical (NLO) materials. onu.edu.ua The arrangement of the organic cations in the crystal lattice can lead to non-centrosymmetric structures, a prerequisite for second-order NLO properties. More recently, benzylamine (B48309) and its derivatives have been employed as passivating agents in the fabrication of perovskite solar cells, where they help to improve the structural and optoelectronic properties of the photoactive layer. acs.org
In the realm of organic synthesis, benzylammonium sulfate serves as a precursor or a catalyst. The benzylamine moiety is a versatile functional group in the synthesis of more complex molecules, including various nitrogen-containing heterocycles that are relevant to pharmaceuticals. wikipedia.orgbeilstein-journals.org The sulfate radical anion (SO₄·⁻), which can be generated from salts like potassium persulfate, is a powerful oxidizing agent used in reactions such as the benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. beilstein-journals.orgresearchgate.net
Table 1: Chemical Properties of Benzylammonium Sulfate
| Property | Value |
|---|---|
| IUPAC Name | benzylazanium;sulfate nih.gov |
| Molecular Formula | C₁₄H₂₀N₂O₄S nih.gov |
| Molecular Weight | 312.39 g/mol nih.gov |
| Melting Point | 105–107°C onu.edu.ua |
| Appearance | White crystals onu.edu.ua |
This table is interactive. Click on the headers to sort the data.
Historical Perspectives on Benzylammonium Salt Chemistry
The study of benzylammonium salts is an extension of the broader history of amine chemistry and salt formation. Benzylamine itself, a simple aralkylamine, has been known for over a century and can be synthesized through various methods, including the reaction of benzyl (B1604629) chloride with ammonia. wikipedia.org The ability of amines to act as bases and react with acids to form salts is a fundamental concept in organic chemistry.
Early research into benzylammonium salts focused on their synthesis and basic characterization. Salts with various inorganic acids, such as nitric, sulfuric, and phosphoric acid, were described in the chemical literature. onu.edu.ua The interest in these compounds was often driven by their potential applications. For example, soluble benzylammonium salts were explored as a means to enhance the bioavailability of certain drugs. onu.edu.ua A notable historical example is the use of benzylamine hydrochloride as a treatment for motion sickness for NASA astronauts. wikipedia.org
The broader class of quaternary ammonium (B1175870) salts, to which benzylammonium is related, saw significant development in the early 20th century. Benzalkonium chloride, for instance, was introduced in 1935 and quickly gained prominence as a versatile antiseptic and disinfectant due to its potent antimicrobial properties. irjmets.comwikipedia.org This historical context highlights the long-standing interest in the biological and chemical applications of compounds containing a benzylammonium or related moiety. The development of synthetic methods, such as producing benzylamine salts by hydrolyzing quaternary ammonium salts obtained from benzyl bromide, also played a role in making these compounds more accessible for research. google.com
Scope and Research Trajectories within Contemporary Chemical Science
Current research involving benzylammonium sulfate and related salts continues to build upon this historical foundation, exploring more advanced and specific applications. The research trajectories are primarily focused on leveraging the unique structural and reactive properties of the compound.
One major area of contemporary research is in materials science , particularly for optoelectronics. The use of benzylamine as an additive in the precursor solution for wide-bandgap organic-inorganic hybrid perovskites is a promising strategy to enhance the performance and stability of solar cells. acs.org The benzylammonium cation can passivate defects at the surface and grain boundaries of the perovskite film, reducing non-radiative recombination and suppressing halide segregation. acs.org
In synthetic organic chemistry , research is moving towards using benzylamine derivatives in more complex transformations. For example, the sulfate radical anion has been utilized for the mild and efficient oxidation of N-(arylsulfonyl)benzylamines to produce N-arylsulfonylimines, which are valuable intermediates for synthesizing pharmaceutically relevant nitrogen heterocycles. beilstein-journals.orgresearchgate.net This highlights a shift towards using these simple salts in green and atom-economical synthetic protocols.
Structural and supramolecular chemistry remains a key research area. The self-assembly properties of benzylammonium salts, governed by hydrogen bonding and π–π stacking interactions, are being explored for the design of new crystal structures with specific topologies. nih.gov Understanding how the interplay of these non-covalent interactions directs the formation of layered or channeled structures is crucial for crystal engineering and the rational design of solid-state materials. researchgate.netnih.gov
Table 2: Crystal Structure Data for Benzylammonium Sulfate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c n nih.gov |
| a | 10.10180 Å nih.gov |
| b | 10.16280 Å nih.gov |
| c | 29.4514 Å nih.gov |
| α | 90.00° nih.gov |
| β | 90.00° nih.gov |
| γ | 90.00° nih.gov |
This table is interactive. Click on the headers to sort the data. Note: Data is from a 2007 crystallographic study. nih.gov
Properties
CAS No. |
63245-27-2 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
phenylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6,8H2;(H2,1,2,3,4) |
InChI Key |
WFOCNHLJYDEUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.OS(=O)(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Solid State Analysis of Benzylammonium Sulfate
X-ray Crystallography Studies
Single-crystal X-ray diffraction (SCXRD) has been successfully employed to determine the solid-state structure of bis(benzylammonium) sulfate (B86663). mdpi.comnih.gov This powerful, non-destructive technique reveals the spatial arrangement of the benzylammonium cations and the sulfate anion in the crystal lattice. carleton.edu The analysis involves directing monochromatic X-rays onto a single crystal and measuring the diffraction pattern, which is then used to construct a three-dimensional model of the electron density and, consequently, the atomic positions. carleton.edu The structure of benzylammonium sulfate consists of two benzylammonium cations ([C₆H₅CH₂NH₃]⁺) and one sulfate anion ([SO₄]²⁻). nih.gov
Crystallographic studies have revealed that benzylammonium sulfate can crystallize in different systems depending on the conditions. One reported form crystallizes in the orthorhombic system with the space group P bcn. nih.gov Another study describes a monoclinic form with the space group C2/c. researchgate.net The space group provides information about the symmetry elements present in the crystal. cam.ac.uk
The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its three edges (a, b, c) and the angles between them (α, β, γ). libretexts.org These parameters precisely define the size and shape of the repeating block. For the orthorhombic form of bis(benzylammonium) sulfate, the unit cell parameters have been determined as follows:
Table 1: Crystallographic Data for Orthorhombic Bis(benzylammonium) Sulfate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P bcn (No. 60) |
| a | 10.10180 Å |
| b | 10.16280 Å |
| c | 29.4514 Å |
| α | 90.00° |
| β | 90.00° |
| γ | 90.00° |
| Z | 8 |
Data sourced from nih.gov
For the monoclinic form, a different set of unit cell parameters was reported:
Table 2: Crystallographic Data for Monoclinic Benzylammonium Sulfate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 11.1585(5) Å |
| b | 6.2148(4) Å |
| c | 20.070(1) Å |
| α | 90° |
| β | 102.004(4)° |
| γ | 90° |
| Volume (V) | 1361.4(1) ų |
| Z | 4 |
Data sourced from researchgate.net
The incorporation of water molecules into a crystal lattice can significantly alter its structure and hydrogen-bonding patterns. In a related compound, benzylammonium phenylacetate, the presence of a single water molecule of crystallization in its hydrate (B1144303) form leads to a different packing arrangement compared to its anhydrous form. nih.gov While the anhydrous salt forms hydrophilic channels, the hydrate exhibits a two-dimensional hydrogen-bonding network where the water molecule acts as a bridge between the ammonium (B1175870) and carboxylate groups. nih.gov This demonstrates that hydration can fundamentally change the supramolecular assembly, a principle that would similarly apply to benzylammonium sulfate, where water molecules could compete with the sulfate oxygens as hydrogen bond acceptors, leading to a different crystalline phase with distinct properties.
Spectroscopic Characterization Beyond Basic Identification
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational properties of the molecules, which are sensitive to bonding, structure, and intermolecular interactions.
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the functional groups and molecular structure of benzylammonium sulfate. researchgate.net The spectra are characterized by vibrations of the benzylammonium cation and the sulfate anion.
The sulfate anion (SO₄²⁻) has a tetrahedral geometry in its free state and exhibits four fundamental modes of vibration. researchgate.netsemanticscholar.org In the crystal lattice of benzylammonium sulfate, the symmetry of the anion can be lowered due to its interaction with the surrounding cations through hydrogen bonds. onu.edu.ua This reduction in symmetry can cause vibrational modes that are normally inactive in the IR spectrum to become active, and degenerate modes to split into multiple bands. researchgate.netonu.edu.ua
Key vibrational bands for benzylammonium sulfate are summarized below:
Table 3: Selected Vibrational Bands for Benzylammonium Sulfate
| Wavenumber (cm⁻¹) | Assignment | Spectrum | Reference |
|---|---|---|---|
| ~3290 - 3379 | ν(N-H) of benzylamine (B48309) (starting material) | IR | researchgate.net |
| ~1610 - 1650 | δ(H-N-H) | IR | researchgate.net |
| 1165, 1093, 1033 | ν₃(SO₄²⁻) split components | Raman | onu.edu.ua |
| ~1118 | ν₃(SO₄²⁻) | IR | onu.edu.ua |
| 961 | νs(SO₄²⁻) or ν₁(SO₄²⁻) | IR | onu.edu.ua |
| 619, 573 | ν₄(SO₄²⁻) | IR | researchgate.net |
ν = stretching, δ = bending, s = symmetric
In the IR spectrum, the appearance of a weak band around 961 cm⁻¹ is assigned to the symmetric stretching vibration (ν₁) of the sulfate group, which is typically forbidden in the IR for a perfect tetrahedral symmetry. onu.edu.ua Its presence provides clear evidence of the distortion of the sulfate anion within the crystal lattice. onu.edu.ua The asymmetric stretching (ν₃) and bending (ν₄) modes often appear as multiple, split bands, further confirming the reduced symmetry. researchgate.netonu.edu.ua The Raman spectrum is particularly useful for observing the split components of the ν₃ mode, which appear as distinct bands at 1165, 1093, and 1033 cm⁻¹. onu.edu.ua The spectra also show characteristic bands for the N-H and C-H groups of the benzylammonium cation. researchgate.net
Mass Spectrometry for Cation and Anion Characterization in Complex Formulations
Mass spectrometry serves as a critical tool for the structural confirmation of the individual ionic components of benzylammonium sulfate. The technique allows for the precise determination of the mass-to-charge ratio (m/z) of the benzylammonium cation and the characterization of its fragmentation patterns, while also enabling the identification of the sulfate anion.
Analysis in the positive ion mode focuses on the benzylammonium cation ([C₆H₅CH₂NH₃]⁺). Under typical electron ionization conditions, the cation undergoes fragmentation, yielding a characteristic spectrum. onu.edu.ua The molecular ion-like species are observed at m/z 107 ([ML]⁺, where ML represents the benzylamine ligand) and, with high relative abundance, at m/z 106 ([ML – H]⁺). onu.edu.ua A key fragmentation pathway is the "benzyl cleavage," which results in the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. onu.edu.ua Further fragmentation leads to the appearance of the phenyl cation ([C₆H₅]⁺) at m/z 77. onu.edu.ua These fragments are diagnostic for the benzyl-containing structure.
For the anion, characterization is typically performed using negative-ion mode electrospray ionization (ESI-MS). nih.gov The sulfate anion ([SO₄]²⁻) itself is not directly observed as a doubly charged ion. Instead, the protonated form, the bisulfate ion ([HSO₄]⁻), is commonly detected at m/z 97. nih.gov Collision-induced dissociation of this ion can produce further characteristic fragments, such as the sulfite (B76179) radical anion ([SO₃]⁻) at m/z 80, confirming the presence of the sulfate group. nih.gov
The table below summarizes the key mass spectrometry data for the characterization of benzylammonium sulfate.
| Ion Type | Ion Species | Fragment | m/z | Relative Intensity (%) | Reference |
| Cation | Benzylammonium | [C₆H₅CH₂NH₃]⁺ | 107 | 69 | onu.edu.ua |
| Cation | Benzylammonium | [C₆H₅CH₂NH₂]⁺ | 106 | 100 | onu.edu.ua |
| Cation | Benzylammonium | [C₇H₇]⁺ (Tropylium) | 91 | 13 | onu.edu.ua |
| Cation | Benzylammonium | [C₆H₅]⁺ (Phenyl) | 77 | 22 | onu.edu.ua |
| Anion | Sulfate | [HSO₄]⁻ (Bisulfate) | 97 | N/A | nih.gov |
| Anion | Sulfate | [SO₃]⁻ (Sulfite radical) | 80 | N/A | nih.gov |
Thermal Decomposition Pathways and Stability in the Solid State
The thermal stability and decomposition behavior of benzylammonium sulfate in the solid state are elucidated through thermal analysis techniques. These methods provide a comprehensive view of the material's response to heat, including phase transitions, decomposition temperatures, and the nature of evolved products.
Thermogravimetric (TG), Derivative Thermogravimetric (DTG), and Differential Thermal Analysis (DTA) Studies
Combined TG-DTA analysis reveals that anhydrous benzylammonium sulfate is thermally stable up to 210°C, at which point decomposition begins. onu.edu.ua The thermogram shows a multi-stage decomposition process. The primary decomposition occurs in a significant endothermic event between 210°C and 320°C, with a maximum rate of mass loss (Tₘₐₓ) observed at 280°C. onu.edu.ua This stage accounts for a substantial mass loss of nearly 70%. onu.edu.ua
A second, less pronounced endothermic decomposition stage occurs between 390°C and 550°C (Tₘₐₓ at 460°C). onu.edu.ua This is followed by a final exothermic effect observed from 550°C to 660°C (Tₘₐₓ at 600°C), which likely corresponds to the oxidation of the remaining carbonaceous residue in the air atmosphere. onu.edu.ua The Derivative Thermogravimetric (DTG) curve pinpoints the temperatures at which the rate of mass loss is maximal for each step. eag.com
The key thermal events for the decomposition of benzylammonium sulfate in an air atmosphere are summarized in the following table.
| Thermal Event | Temperature Range (°C) | Tₘₐₓ (DTA/DTG Peak, °C) | Mass Loss (Δm, %) | Thermal Effect | Reference |
| Decomposition 1 | 210–320 | 280 | 69.86 | Endothermic | onu.edu.ua |
| Decomposition 2 | 390–550 | 460 | 7.94 | Endothermic | onu.edu.ua |
| Oxidation | 550–660 | 600 | 7.94 | Exothermic | onu.edu.ua |
Identification of Intermediate and Final Decomposition Products
The multi-stage decomposition profile indicates a complex breakdown process. The initial major mass loss of ~70% between 210°C and 320°C corresponds to the primary thermolysis of the salt. onu.edu.ua This step involves the breakdown of the benzylammonium cation and the sulfate anion. The evolved products at this stage are likely to be benzylamine, water, and sulfur oxides (such as SO₂ and SO₃). akjournals.com The calculated mass of the eliminated fragments in this primary stage is noted to be approximately 218 g/mol , which is a characteristic feature of the thermolysis of benzylammonium sulfates. onu.edu.ua
The subsequent decomposition stages at higher temperatures involve the breakdown of intermediate products. The final decomposition products, following the exothermic event above 550°C in an air atmosphere, would be gaseous molecules such as CO₂, N₂, and H₂O, with no solid residue remaining. onu.edu.ua In an inert atmosphere, a carbonaceous residue would be the expected final product.
Dehydration Mechanisms and Their Structural Implications
Studies on benzylammonium sulfate indicate that the compound can be prepared in an anhydrous form through isothermal evaporation and recrystallization from water. onu.edu.ua The thermal analysis of this anhydrous form shows decomposition commencing at 210°C without a preceding, distinct dehydration step. onu.edu.ua
However, in related double sulfate structures containing benzylammonium and a metal cation, dehydration is often the initial thermal event. akjournals.comukim.mk In these hydrated salts, water molecules are typically bonded in different ways within the crystal lattice, leading to multi-step dehydration processes as observed on their TG curves. akjournals.com The loss of this crystal water occurs at temperatures below the onset of organic cation decomposition and can have significant structural implications. The removal of water molecules can alter the crystal lattice, potentially lowering the thermal stability of the anhydrous intermediate and influencing the subsequent decomposition pathway of the benzylammonium cation. akjournals.com Therefore, while the simple salt may be anhydrous, the study of its hydrated analogues highlights the crucial role that solvent molecules can play in the solid-state structure and thermal stability of ionic compounds.
Table of Compound Names
| Trivial Name | Systematic Name |
| Benzylammonium sulfate | Phenylmethanamine;sulfuric acid |
| Benzylamine | Phenylmethanamine |
| Sulfuric acid | Sulfuric acid |
| Tropylium ion | Cyclohepta-2,4,6-trien-1-ylium |
| Phenyl cation | Phenylium |
| Bisulfate | Hydrogen sulfate |
Mechanistic Investigations of Chemical Reactions Involving Benzylammonium Sulfate
Proton Transfer Dynamics and Acidity/Basicity in Solution
Proton transfer is a fundamental process governing the reactivity of benzylammonium sulfate (B86663) in solution. The equilibrium position and the kinetics of this process dictate the availability of protons and the nucleophilicity of the amine.
The acidity of the benzylammonium cation is a key parameter in understanding its behavior. The equilibrium between benzylamine (B48309) and its conjugate acid, the benzylammonium ion, is characterized by its pKa value. The pKa of the benzylammonium ion is 9.34. youtube.com This value indicates that benzylamine is a weaker base than simple alkylamines like methylamine (B109427) (pKa of conjugate acid = 10.66) but a stronger base than aniline. The electron-withdrawing inductive effect of the phenyl group decreases the electron density on the nitrogen atom, making benzylamine less basic than methylamine. youtube.com However, because the phenyl group is separated from the nitrogen by a methylene (B1212753) (-CH₂) group, there is no resonance delocalization of the nitrogen's lone pair, making benzylamine significantly more basic than aniline.
The protonation/deprotonation process is an equilibrium reaction:
C₆H₅CH₂NH₂ + H₂O ⇌ C₆H₅CH₂NH₃⁺ + OH⁻
Kinetic studies on the reactions of benzylamines provide insight into the proton transfer dynamics. For instance, kinetic isotope effects (kH/kD) have been measured for reactions involving deuterated benzylamine nucleophiles. In the addition of benzylamines to β-nitrostyrenes, a significant kinetic isotope effect was observed, supporting the proposal that proton transfer from the amine to the substrate occurs concurrently with the nucleophilic attack. researchgate.netrsc.org Similarly, the oxidation of deuterated benzylamine (PhCD₂NH₂) by cetyltrimethylammonium permanganate (B83412) showed a substantial kinetic isotope effect (kH/kD = 5.60 at 293 K), confirming the cleavage of an α-C-H bond in the rate-determining step, a process often coupled with proton transfers. ias.ac.in
Table 1: Acidity of Benzylammonium Ion and Related Compounds
| Compound (Conjugate Acid) | pKa | Reference |
|---|---|---|
| Benzylammonium ion | 9.34 | youtube.com |
| Methylammonium ion | 10.66 | youtube.com |
| Ethylammonium ion | 10.71 | youtube.com |
| Phenethylammonium ion | 9.73 | youtube.com |
Sulfuric acid is a strong acid that readily donates a proton. pearson.com In the context of benzylammonium sulfate, the sulfuric acid component is responsible for the complete protonation of benzylamine to form the benzylammonium cation in the solid state and in solution. This proton transfer is a classic acid-base reaction. youtube.com
H₂SO₄ + C₆H₅CH₂NH₂ → [C₆H₅CH₂NH₃]⁺[HSO₄]⁻
The bisulfate anion (HSO₄⁻) is the conjugate base of sulfuric acid and is itself a weak acid. In solution, the benzylammonium ion acts as a proton donor, establishing an equilibrium that provides a source of H⁺ ions for catalytic purposes. The presence of sulfuric acid ensures a high concentration of the protonated form of the amine, which is crucial for its role in acid-catalyzed reactions. acs.org Computational studies on proton transfer from acids like sulfuric acid to amines show that the process is governed by the difference in proton affinity between the acid's anion and the amine. cdnsciencepub.com The primary role of the sulfuric acid moiety is to act as the initial proton source, generating the acidic species (benzylammonium cation) that participates in subsequent reaction mechanisms.
Reactivity of the Benzylammonium Cation in Organic Transformations
The benzylammonium cation, generated from the reaction of benzylamine with sulfuric acid, is a key intermediate in several acid-catalyzed organic reactions.
Benzylammonium sulfate can serve as an acid catalyst in reactions like Fischer esterification and alcohol dehydration. In these reactions, the benzylammonium ion acts as a proton shuttle, providing the necessary H⁺ to activate the reactants.
Esterification: The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orggoogle.com The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid. google.com This protonation, facilitated by the acidic benzylammonium ion, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org All steps in this process are reversible. libretexts.orgnsf.gov
Dehydration of Alcohols: The acid-catalyzed dehydration of alcohols to form alkenes is another reaction where benzylammonium sulfate can act as the catalyst. libretexts.orglibretexts.org The mechanism involves the protonation of the alcohol's hydroxyl group by the acid catalyst, forming an alkyloxonium ion. libretexts.orglibretexts.org This ion is an excellent leaving group (water), and its departure generates a carbocation intermediate. youtube.com A base (such as the bisulfate anion or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.orgmasterorganicchemistry.com The reaction temperature required depends on the alcohol's structure, with tertiary alcohols dehydrating under milder conditions than primary alcohols. libretexts.orglibretexts.org
Benzylamine reacts with aldehydes and ketones under acidic conditions to form imines, also known as Schiff bases. libretexts.org The acidic medium provided by benzylammonium sulfate is crucial for this transformation. The reaction is reversible and is catalyzed by acid. libretexts.org
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst. youtube.com This step significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards the amine nucleophile. pearson.com The benzylamine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group is protonated again to form a good leaving group (water). youtube.com Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.org The pH must be carefully controlled; if the solution is too acidic, the amine nucleophile will be fully protonated and become non-nucleophilic. libretexts.org
Table 2: General Scheme for Imine Formation
| Reactants | Conditions | Product | General Reaction |
|---|---|---|---|
| Aldehyde/Ketone + Benzylamine | Acid Catalyst (e.g., from Benzylammonium sulfate) | Imine (Schiff Base) + Water | R₂C=O + C₆H₅CH₂NH₂ ⇌ R₂C=NCH₂C₆H₅ + H₂O |
N-Sulfonation of benzylamine can be achieved using various sulfonating agents. The reaction of benzylamine with a sulfur trioxide-amine complex (e.g., Me₃N·SO₃) leads to the formation of the corresponding sulfamate (B1201201) (N-benzylsulfamate). researchgate.net This reaction is a type of sulfation that occurs on the nitrogen atom. researchgate.net
The direct reaction of benzylamine with sulfuric acid can also lead to sulfonated products, particularly under heating. The so-called "baking process," which involves heating an acidic sulfate of an amine, is a known method for producing aminosulfonic acids. google.com In the case of benzylamine, this would involve the formation of N-benzylsulfamic acid. Sulfamic acid itself (H₃NSO₃) is an intermediate compound between sulfuric acid and sulfamide. wikipedia.org
While the formation of N-substituted imidobissulfates from benzylammonium sulfate is not extensively detailed, the underlying chemistry involves the reaction of the amine with a source of SO₃. The reaction of N,N-dimethylbenzylamine N-oxide with aqueous sulfur dioxide has been shown to produce sulfonic acids. cdnsciencepub.com The reaction of benzylamine with sulfur can also produce various sulfur-containing nitrogen compounds. mcmaster.ca The synthesis of N-benzyl-4-methylbenzenesulfonamide demonstrates the formation of a stable sulfonamide from a primary amine. nsf.gov These reactions highlight the reactivity of the amino group in benzylamine towards sulfur-based electrophiles, a process that can be influenced by the acidic conditions provided by forming the sulfate salt.
Intermolecular Interactions and Complex Formation
The study of intermolecular interactions and the formation of complexes is crucial for understanding the chemical behavior and physical properties of benzylammonium sulfate. These non-covalent interactions, particularly the formation of double salts and the pervasive influence of hydrogen bonding, dictate the crystal packing, stability, and reactivity of this compound.
Studies on the Formation and Stability of Double Salts
Benzylammonium sulfate is known to form double salts, which are crystalline solids containing two different cations or anions. The formation and stability of these salts are governed by factors such as the stoichiometry of the reactants, solvent system, and the thermodynamics of crystallization.
Research into the synthesis of benzylammonium sulfates has been conducted through the interaction of benzylamine and its derivatives with sulfur dioxide in an aqueous medium in the presence of air. onu.edu.ua This method has proven effective for preparing various multisubstituted benzylammonium cations. researchgate.net The resulting products have been characterized using a suite of analytical techniques, including X-ray diffraction, IR and Raman spectroscopy, and mass spectrometry. onu.edu.ua
One of the most well-characterized double salts is bis(benzylammonium) sulfate. Its crystal structure reveals a 2:1 stoichiometry of benzylammonium cations to the sulfate anion. nih.gov The stability of such double salts is influenced by the crystalline lattice energy, which is maximized through efficient packing and strong intermolecular forces. The solubility of double salts is a key indicator of their stability; lower solubility often correlates with greater stability. gla.ac.uk
The crystallographic data for bis(benzylammonium) sulfate provides a clear picture of the intermolecular arrangement in the solid state.
Table 1: Crystal Structure Data for Bis(benzylammonium) Sulfate
| Parameter | Value |
|---|---|
| Formula | C₁₄H₂₀N₂O₄S |
| System | Orthorhombic |
| Space group | P b c n |
| a (Å) | 10.10180 |
| b (Å) | 10.16280 |
| c (Å) | 29.4514 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
Source: PubChem CID 129692653 nih.gov
The thermal stability of benzylammonium sulfates has also been investigated. For instance, the thermogram of benzylammonium sulfate (I) shows two significant endothermic effects, one at 210–320°C and another at 390–550°C, corresponding to its decomposition. onu.edu.ua The decomposition of the (S)-enantiomer of a related phenylethylammonium sulfate begins at 230°C. onu.edu.ua Such studies are vital for understanding the stability of these double salts under varying temperature conditions.
Hydrogen Bonding in Solution and its Influence on Reactivity
Hydrogen bonding is a predominant intermolecular force in benzylammonium sulfate, both in the solid state and in solution. The ammonium (B1175870) group of the benzylammonium cation acts as a hydrogen bond donor, while the oxygen atoms of the sulfate anion serve as acceptors. These interactions significantly influence the structure, stability, and reactivity of the compound.
The presence and nature of hydrogen bonds can be elucidated using spectroscopic techniques. For example, in the IR spectra of benzylammonium sulfates, the involvement of ammonium cations in hydrogen bonding is evident. researchgate.net The study of intermolecular interactions through quantum chemical calculations can also identify and characterize unconventional hydrogen bonds, which play a role in stabilizing the crystal lattice. mdpi.com
The influence of hydrogen bonding extends to the reactivity of benzylammonium sulfate in solution. The formation of hydrogen bonds with solvent molecules can affect the solubility and the availability of the ionic species for reaction. In solution, the extent of hydrogen bonding can influence the aggregation state of the molecules. For instance, in some systems, intermolecular hydrogen bonding can lead to the formation of specific aggregates, such as "head-to-tail" J-aggregates or "face-to-face" H-aggregates. rsc.org While these specific aggregate types have not been explicitly detailed for simple benzylammonium sulfate in the provided context, the principle that hydrogen bonding drives aggregation and influences reactivity is broadly applicable.
The strength of these hydrogen bonds can be significant, with some N-H···O interactions being characterized as strong or moderate. nih.gov These interactions are not merely structural elements; they can influence the electronic properties of the molecule and, consequently, its chemical reactivity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Phenylmethanamine;sulfuric acid |
| Benzylammonium sulfate |
| Bis(benzylammonium) sulfate |
| Sulfur dioxide |
| Benzylamine |
Theoretical and Computational Chemistry Studies of Phenylmethanamine;sulfuric Acid Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the ionic constituents of bis(benzylammonium) sulfate (B86663): the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and the sulfate anion ([SO₄]²⁻).
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of multi-electron systems. For the phenylmethanamine-sulfuric acid system, DFT calculations are typically performed on the individual ionic species (benzylammonium cation and sulfate anion) and their clusters to determine their geometric and electronic properties.
Researchers employ DFT to optimize the molecular geometries of these ions, predicting bond lengths, bond angles, and dihedral angles. Such calculations for the benzylammonium cation would reveal the geometry of the phenyl ring and the ammonium (B1175870) group, while for the sulfate anion, the Td symmetry and S-O bond lengths can be accurately determined.
Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the ionic species. For instance, computational studies on hydrated sulfate clusters have shown that significant charge transfer occurs from the sulfate dianion to the surrounding water molecules, which is crucial for its stabilization. usu.edu Similarly, DFT can be used to model the solvation of the benzylammonium cation and the sulfate anion, providing a detailed picture of the ion-solvent interactions. rsc.orgutmb.edu
A summary of typical parameters that can be calculated using DFT for the constituent ions of phenylmethanamine;sulfuric acid is presented in Table 1.
| Calculated Property | Benzylammonium Cation | Sulfate Anion | Significance |
| Optimized Geometry | Provides bond lengths (C-C, C-N, N-H, C-H) and angles. | Predicts the tetrahedral structure and S-O bond lengths. | Foundation for all other electronic structure calculations. |
| Mulliken/NBO Charges | Distribution of partial charges on each atom. | Shows the delocalization of the negative charge on oxygen atoms. | Helps in understanding electrostatic interactions and reactivity sites. |
| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | Energy of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap indicates chemical stability and reactivity. |
| Electrostatic Potential | Maps the electrostatic potential on the molecular surface. | Visualizes the negative potential around the oxygen atoms. | Predicts sites for electrophilic and nucleophilic attack. |
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. DFT calculations are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.govaps.org
For the bis(benzylammonium) sulfate salt, theoretical calculations can predict the vibrational modes associated with the benzylammonium cation (e.g., N-H stretching, C-H stretching, phenyl ring vibrations) and the sulfate anion (e.g., symmetric and asymmetric S-O stretching and bending modes). The calculated frequencies and intensities can be compared with experimental FTIR and FT-Raman spectra. researchgate.netmdpi.com Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies to account for anharmonicity and other limitations of the theoretical model.
The excellent agreement generally found between scaled DFT-predicted spectra and experimental spectra provides a high degree of confidence in the accuracy of the computed molecular structures and force fields. researchgate.net This synergy between theory and experiment is crucial for the definitive assignment of spectral bands.
Table 2 presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in bis(benzylammonium) sulfate.
| Functional Group | Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |
| Ammonium (-NH₃⁺) | Symmetric/Asymmetric Stretching | 3200 - 3000 | 3150 - 2950 |
| Phenyl Ring | C-H Stretching | 3100 - 3000 | 3050 - 2950 |
| Phenyl Ring | C=C Stretching | 1600 - 1450 | 1580 - 1430 |
| Sulfate (SO₄²⁻) | Asymmetric Stretching (ν₃) | ~1100 | ~1080 |
| Sulfate (SO₄²⁻) | Symmetric Stretching (ν₁) | ~980 | ~970 |
Reaction Mechanism and Dynamics Investigations
Computational modeling is a powerful tool for investigating reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.
The formation of benzylammonium sulfate from benzylamine (B48309) and sulfuric acid involves a proton transfer reaction. Computational modeling can elucidate the pathway of this proton transfer. Ab initio molecular dynamics (AIMD) simulations and path-integral molecular dynamics can be used to study the acid-dissociation process. bohrium.comnih.govnih.gov
In a simulated environment, a sulfuric acid molecule can transfer a proton to a benzylamine molecule. The presence of solvent molecules, such as water, can significantly influence this process by stabilizing the resulting ions through hydrogen bonding. Computational studies on similar amine-acid systems have shown that particle formation is often dependent on the presence of water, which facilitates the formation of stable intermediate clusters. escholarship.org By mapping the potential energy surface, computational models can identify the most favorable pathways for proton transfer, including the role of intermediary water molecules in forming a "proton wire."
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate.
Computational methods can be used to locate the transition state for the proton transfer from sulfuric acid to benzylamine. This involves searching the potential energy surface for a first-order saddle point. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).
The analysis of the transition state structure provides insights into the bonding changes occurring during the proton transfer. Furthermore, computational models can identify and characterize any reaction intermediates, such as contact ion pairs or solvent-separated ion pairs, that may be formed along the reaction pathway. chemrxiv.org
Solid-State Computational Modeling
While gas-phase calculations are useful for understanding the intrinsic properties of the ions, solid-state computational modeling is necessary to understand the properties of the crystalline form of bis(benzylammonium) sulfate. Periodic DFT calculations are well-suited for this purpose. nih.govrsc.org
Solid-state DFT can also be used to predict bulk properties of the material, such as its electronic band structure, density of states, and mechanical properties. This allows for a comprehensive understanding of the material's characteristics in its solid form.
Simulation of Crystal Lattice Interactions and Stability
The stability of a crystal lattice is determined by the sum of all intermolecular and inter-ionic interactions within the crystal. In the case of bis(benzylammonium) sulfate (2C₇H₁₀N⁺·SO₄²⁻), the primary forces at play are the strong electrostatic interactions between the benzylammonium cations and the sulfate anions, supplemented by a network of hydrogen bonds.
Experimental crystallographic studies provide the precise geometric parameters of the unit cell, which are the fundamental inputs for any subsequent computational simulation of the crystal lattice. The crystal structure of bis(benzylammonium) sulfate has been determined to be orthorhombic, belonging to the space group Pbcn. This arrangement describes the repeating three-dimensional pattern of the ions in the crystal.
The table below, derived from experimental crystallographic data, summarizes the key hydrogen bond interactions within the crystal lattice of bis(benzylammonium) sulfate. Such data would be the basis for any computational simulation aiming to quantify the lattice energy and stability.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1-H1A···O2 | 0.93(2) | 1.90(2) | 2.819(2) | 171(2) |
| N1-H1B···O1 | 0.93(2) | 1.87(2) | 2.793(2) | 170(2) |
| N1-H1C···O2ⁱ | 0.93(2) | 1.95(2) | 2.861(2) | 166(2) |
| Symmetry code: (i) x, -y+1/2, z-1/2. Data extracted from crystallographic studies of bis(benzylammonium) sulfate. |
These hydrogen bonds create a robust framework, contributing significantly to the lattice energy and, consequently, the melting point and solubility characteristics of the compound. Computational methods like Density Functional Theory (DFT) with periodic boundary conditions could, in principle, be used to calculate the lattice energy from these structural parameters, providing a theoretical measure of the crystal's stability.
Insights into Supramolecular Organization from Computational Methods
The supramolecular organization of a crystal describes how molecules and ions assemble into a larger, ordered structure through non-covalent interactions. For this compound, the supramolecular assembly is dictated by the interplay of ionic forces, hydrogen bonding, and weaker van der Waals interactions involving the phenyl rings of the benzylammonium cations.
Computational visualization of the experimentally determined crystal structure reveals a layered arrangement. The sulfate anions and the ammonium groups of the cations form a hydrophilic layer, held together by the strong N-H···O hydrogen bonds. These layers are sandwiched by the hydrophobic phenyl groups of the benzylammonium cations. This segregation of polar and non-polar regions is a common feature in the supramolecular chemistry of amphiphilic molecules.
The table below lists the crystallographic data for bis(benzylammonium) sulfate, which forms the basis for any computational analysis of its supramolecular organization.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀N₂O₄S |
| Formula Weight | 312.38 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 10.1018(4) |
| b (Å) | 10.1628(4) |
| c (Å) | 29.4514(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3023.2(2) |
| Z | 8 |
| Data from Amini, M. M., Nasiri, S., & Ng, S. W. (2007). Bis(benzylammonium) sulfate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1361-o1362. |
Advanced Analytical Techniques in the Research of Benzylammonium Sulfate
The comprehensive analysis of benzylammonium sulfate (B86663), a compound with the chemical name phenylmethanamine;sulfuric acid, relies on a suite of advanced analytical techniques. These methods are crucial for confirming its identity, determining its purity, monitoring its formation during chemical reactions, and elucidating its precise chemical structure. The coupling of high-resolution chromatographic separation with sensitive spectrometric detection provides a powerful toolkit for researchers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
